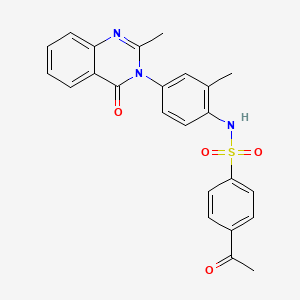

4-acetyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

4-acetyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a quinazolinone-derived sulfonamide featuring a 4-acetylbenzenesulfonamide moiety linked to a 2-methyl-4-oxoquinazolin-3(4H)-yl-substituted phenyl group. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name |

4-acetyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c1-15-14-19(27-17(3)25-23-7-5-4-6-21(23)24(27)29)10-13-22(15)26-32(30,31)20-11-8-18(9-12-20)16(2)28/h4-14,26H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKADUVFHAYOECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the sulfonamide group and the acetyl group. Common reagents used in these steps include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Applications

The primary applications of this compound are in the field of medicinal chemistry, particularly in the following areas:

Angiogenesis Inhibition

Research indicates that compounds similar to 4-acetyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can inhibit angiogenesis, which is the formation of new blood vessels from existing ones. This process is crucial in various diseases, including cancer and diabetic retinopathy. The compound may exert its effects by modulating cytokine production, specifically tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammatory responses and angiogenesis regulation .

Anticancer Activity

The quinazoline derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. For instance, studies have shown that similar quinazoline-based compounds can effectively target cancer cell lines, suggesting that this compound may also exhibit similar effects .

Anti-inflammatory Effects

In addition to its anti-angiogenic properties, the compound may also possess anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Case Studies

Several studies have investigated the biological activities of related quinazoline compounds:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in critical biological processes. This compound may interact with enzymes or receptors, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Quinazolinone Core Modifications

4-Amino-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (1a) Structure: Lacks the acetyl group but retains the sulfonamide-quinazolinone scaffold. Synthesis: Microwave-assisted reaction yields 330.9 [M+H]+ with a melting point of 216–218°C . Activity: Not explicitly stated, but structurally related sulfonamide-quinazolinones are explored for anticancer and anti-inflammatory effects .

2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (10a) Structure: Substitutes sulfonamide with an acetamide group. Synthesis: Traditional reflux method (93% yield, m.p. 262–263°C) .

N-(2-methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamide derivatives

- Structure : Varies in aryl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl).

- Activity : Demonstrated anti-inflammatory activity (38–73.5% efficacy in acute/chronic models), slightly inferior to indomethacin .

B. Sulfonamide-Linked Heterocycles

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Structure: Replaces quinazolinone with a 5-methyloxazole ring. Synthesis: Single-crystal X-ray data (R factor = 0.055) confirmed planar geometry . Activity: Targeted for antimicrobial applications, though results are unspecified .

2-{[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Structure: Features a sulfanyl bridge and phenoxyphenyl group. Properties: CAS No. 499102-39-5; computational attributes suggest moderate solubility .

Physicochemical and Structural Comparisons

- Lipophilicity: The acetyl group in the target compound may enhance logP compared to amino or hydroxyl analogs, influencing pharmacokinetics .

- Crystallinity : Sulfonamide derivatives (e.g., ) exhibit planar geometries conducive to crystal packing, aiding in structural validation via X-ray diffraction.

- Electron Effects: Electron-withdrawing groups (e.g., acetyl) may reduce quinazolinone ring basicity, altering receptor binding compared to electron-donating substituents .

Biological Activity

The compound 4-acetyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a derivative of quinazoline and benzenesulfonamide, which has garnered attention due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound and its derivatives primarily revolves around their inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are crucial in physiological processes such as respiration and acid-base balance.

Inhibitory Effects on Carbonic Anhydrases

Recent studies have demonstrated that derivatives of quinazoline, including the target compound, exhibit significant inhibitory action against human carbonic anhydrase isoforms I, II, IX, and XII. For instance, a related compound showed nanomolar inhibitory action against these isoforms, suggesting that structural modifications can enhance pharmacological efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups in the quinazoline scaffold enhances the lipophilicity and biological activity of the compounds. The introduction of an ethyl linker between the sulfonamide and quinazoline moieties has been suggested to improve inhibitory potency against CAs .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Anti-inflammatory Activity : Compounds similar to this one have shown significant inhibition of carrageenan-induced rat paw edema, with percentages indicating effective anti-inflammatory properties .

- Cardiovascular Effects : Research on related benzenesulfonamide derivatives revealed their ability to affect perfusion pressure and coronary resistance in isolated rat heart models. These compounds demonstrated a decrease in perfusion pressure over time, suggesting potential cardiovascular benefits .

Case Study 1: Inhibition of Human Carbonic Anhydrases

A study evaluated various quinazoline derivatives for their ability to inhibit human carbonic anhydrases. The results indicated that modifications in the sulfonamide group significantly influenced the inhibitory action against isoforms I and II. The most potent inhibitors were those with specific substitutions that enhanced interaction with the enzyme active site .

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory properties, compounds related to this compound were tested for their effects on edema formation. The results showed that these compounds could significantly reduce inflammation in experimental models, highlighting their therapeutic potential in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.